N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide
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Overview
Description
N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Thiazole derivatives, which oprea1_345708 is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets through various mechanisms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the surrounding environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Oprea1_345708 are largely determined by its thiazole core. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given the known properties of thiazoles, it is possible that Oprea1_345708 could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with 4-fluorobenzoyl chloride under appropriate conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-tubercular agent.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its anti-cancer and anti-inflammatory properties.
6-nitrobenzothiazole: Studied for its antimicrobial activity.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-15-10-7-11-3-1-2-4-14(11)16(15)23-18/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVIXMDLBAKPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405469 |
Source
|
Record name | N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6217-16-9 |
Source
|
Record name | N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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